A Comprehensive Technical Guide to 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3): A Key Intermediate in Modern Chemistry
A Comprehensive Technical Guide to 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3): A Key Intermediate in Modern Chemistry
This guide provides an in-depth analysis of 3,6-Difluoro-2-nitrophenol, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its synthesis, and the critical protocols for its safe handling and application.
Core Chemical Identity and Physicochemical Properties
3,6-Difluoro-2-nitrophenol, also known by its synonym 2,5-Difluoro-6-nitrophenol, is a strategically important synthetic building block.[1] Its value stems from the unique combination of a phenol hydroxyl group, a nitro group, and two fluorine atoms on an aromatic ring. This arrangement provides multiple reaction sites and imparts specific electronic properties that are highly sought after in the design of complex molecules.
The fluorine atoms, in particular, are crucial. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in modern drug design.[2] The nitro group and the phenolic hydroxyl offer versatile handles for a wide range of chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction, and etherification.
Table 1: Physicochemical Properties of 3,6-Difluoro-2-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 139548-97-3 | [1][3][4] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][3][4] |
| Molecular Weight | 175.09 g/mol | [1][3][4] |
| Synonym(s) | 2,5-Difluoro-6-nitrophenol | [1] |
| Purity | Typically ≥97% or ≥98% | [1][3][4] |
| InChI Key | InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | [4] |
| SMILES | C1=CC(=C(C(=C1F)[O-])O)F | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted nitrophenols often relies on the strategic manipulation of electron-withdrawing and -donating groups on an aromatic ring. While specific, detailed synthesis procedures for 3,6-Difluoro-2-nitrophenol are proprietary, a logical and commonly employed approach involves the selective hydrolysis of a more heavily halogenated precursor, such as a trifluoronitrobenzene derivative.
This process is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. Hydroxide ions can selectively displace one of the fluorine atoms, typically one that is ortho or para to the nitro group, due to the superior stabilization of the negative charge in the Meisenheimer complex intermediate.
Proposed Experimental Protocol: Synthesis via SNAr
-
Precursor Selection: Begin with a suitable precursor like 1,2,4-trifluoro-3-nitrobenzene. The positions of the fluorine atoms are critical for directing the incoming nucleophile.
-
Reaction Setup: Dissolve the trifluoronitrobenzene precursor in an appropriate solvent such as dimethyl sulfoxide (DMSO).[5][6]
-
Nucleophilic Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the reaction mixture at a controlled temperature (e.g., 15-20°C).[6][7] The hydroxide ion (OH⁻) acts as the nucleophile.
-
Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Acidification: Upon completion, carefully quench the reaction and acidify the mixture with a dilute mineral acid (e.g., 1N HCl or H₂SO₄) to protonate the newly formed phenoxide ion.[5] This step is crucial to precipitate the final phenol product.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5] Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 3,6-Difluoro-2-nitrophenol.
Visualization of Synthesis Workflow
Caption: A generalized workflow for the synthesis of 3,6-Difluoro-2-nitrophenol.
Key Applications in Research and Drug Development
The true value of 3,6-Difluoro-2-nitrophenol lies in its versatility as a chemical intermediate. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity.
-
Pharmaceutical Development: This compound is a vital precursor for synthesizing active pharmaceutical ingredients (APIs). Fluorinated aromatics are common motifs in drugs targeting a wide range of diseases. It is used as an intermediate in the production of antifungal drugs (like voriconazole), antibiotics, and antiviral medications.[8] The fluorine atoms can block sites of metabolism, increasing a drug's half-life, while the other functional groups allow for the attachment of pharmacophores that bind to specific biological targets.[2][9]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and insecticides.[8] This compound serves as a foundational structure for building new crop protection agents.
-
Materials Science: The unique electronic properties imparted by the fluorine and nitro groups make it a candidate for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]
-
Biochemical Research: Researchers can use this molecule as a scaffold to create probes for studying enzyme activity and metabolic pathways, aiding in the identification of new therapeutic targets.[9][10]
Visualization of Application Pathways
Caption: The role of 3,6-Difluoro-2-nitrophenol as a central hub for various applications.
Safety, Handling, and Storage Protocols
Due to its chemical nature, 3,6-Difluoro-2-nitrophenol must be handled with appropriate care. The following protocols are derived from safety data sheets for structurally similar compounds and represent best practices.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13]
-
Irritation: Causes serious eye irritation and skin irritation.[13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[13][14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[13][14]
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under a desiccated atmosphere or nitrogen is recommended.[1][4] Store locked up and away from incompatible materials.[14]
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
Conclusion
3,6-Difluoro-2-nitrophenol is more than just a catalog chemical; it is a testament to the power of strategic fluorination in modern chemistry. Its well-defined structure provides a reliable and versatile platform for innovation across multiple scientific disciplines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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